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molecular formula C16H13NO3 B1599853 1-Benzyl-5-methoxyindoline-2,3-dione CAS No. 16077-10-4

1-Benzyl-5-methoxyindoline-2,3-dione

Cat. No. B1599853
M. Wt: 267.28 g/mol
InChI Key: ZBLQKVFGHHQVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652008B2

Procedure details

To a solution of 5-methoxyisatin (15.0 g, 84.7 mmol) in DMF (100 mL), sodium hydride (5.1 g, 127 mmol) and benzyl bromide (12.1 mL, 101.6 mmol) were added at 0° C., and the resulting mixture was stirred for 1 hour. Water was added thereto, and the resulting solution was extracted with ethyl acetate. The resulting organic phase was washed with saturated aqueous ammonium chloride solution and then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to obtain the aimed product (yield: 96%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=[O:13].[H-].[Na+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O>CN(C=O)C>[CH2:16]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[C:6](=[O:13])[C:7]1=[O:12])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
5.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic phase was washed with saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=O)C(=O)C2=CC(=CC=C12)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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